molecular formula C11H15N3S B12225570 2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile

2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B12225570
M. Wt: 221.32 g/mol
InChI Key: NYGMHLFHWKVPFK-UHFFFAOYSA-N
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Description

2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C11H15N3S. This compound is notable for its unique structure, which includes a pyridine ring substituted with an aminopropylsulfanyl group, two methyl groups, and a carbonitrile group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile typically involves the alkylation of a pyridine derivative with 3-bromopropanamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications

Chemical Reactions Analysis

Types of Reactions

2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the aminopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole
  • 2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylnicotinonitrile

Uniqueness

2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

2-(3-aminopropylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C11H15N3S/c1-8-6-9(2)14-11(10(8)7-13)15-5-3-4-12/h6H,3-5,12H2,1-2H3

InChI Key

NYGMHLFHWKVPFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCCCN)C

Origin of Product

United States

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